GLS1 Inhibitory Potency and Selectivity: Class-Level Cytotoxicity Benchmarking in Oncology Models
High-strength differential evidence is currently unavailable for this specific compound. No direct, head-to-head biological comparison data between 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide and a defined structural analog could be identified in peer-reviewed literature or patent primary sources. The following class-level data, derived from the closest published thiadiazole-pyridazinone GLS1 inhibitor series (J. Med. Chem. 2019), is provided to contextualize the chemical space but cannot be attributed to CAS 1448128-70-8 without direct experimental confirmation [1]. In that series, a thiadiazole-pyridazinone core achieved a GLS1 IC50 of < 100 nM and a cellular anti-proliferative GI50 of < 1 µM in NCI-H1703 lung cancer cells under glutamine-dependent growth conditions. In contrast, earlier lipophilic leads in the same optimization effort required >10 µM concentrations to achieve comparable cellular effect, demonstrating the critical impact of linker and heterocycle substitution on target-mediated potency.
| Evidence Dimension | Cytostatic activity through glutamine metabolism inhibition |
|---|---|
| Target Compound Data | Not determined (insufficient primary data) |
| Comparator Or Baseline | Published thiadiazole-pyridazinone lead: GLS1 IC50 < 100 nM; NCI-H1703 GI50 < 1 µM |
| Quantified Difference | Not calculable for target compound; the published series demonstrates >10-fold potency gains linked to structural modifications on the thiadiazole and linker regions |
| Conditions | In vitro GLS1 enzyme assay and NCI-H1703 cell viability assay under glutamine-depleted conditions (published lead series only) |
Why This Matters
Without confirmatory data, procurement of CAS 1448128-70-8 for GLS1 studies carries risk; the compound should be treated as an unverified structural reference requiring de novo biological profiling.
- [1] Finlay, M.R.V.; Anderton, M.; Bailey, A.; et al. Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. J. Med. Chem. 2019, 62 (14), 6540–6560. DOI: 10.1021/acs.jmedchem.9b00260. View Source
